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4-(5,6,7,8-Tetrahydronaphthalen-2-yl)phenol
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Overview
Description
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group attached to a tetrahydronaphthalenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)phenol typically involves the following steps:
Hydrogenation of Naphthalene: Naphthalene is hydrogenated to produce 5,6,7,8-tetrahydronaphthalene.
Friedel-Crafts Alkylation: The tetrahydronaphthalene is then subjected to Friedel-Crafts alkylation with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
Pharmaceutical Applications
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Dopamine Agonists :
- 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)phenol serves as an intermediate in the synthesis of chiral amines used in the production of dopamine agonists. These compounds have therapeutic implications for treating conditions such as Parkinson's disease and restless legs syndrome. For instance, rotigotine, a well-known dopamine agonist derived from tetrahydronaphthalene structures, has been successfully utilized in clinical settings .
-
Anti-inflammatory Properties :
- Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. This property positions it as a potential candidate for therapeutic applications targeting inflammatory diseases. The mechanism by which this compound exerts its anti-inflammatory effects is still under investigation but may involve modulation of inflammatory pathways.
- Cancer Research :
Materials Science Applications
-
Polymer Chemistry :
- The unique chemical structure of this compound allows it to be used as a building block in the synthesis of advanced polymers. Its phenolic nature contributes to thermal stability and mechanical strength in polymer matrices.
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Coatings and Adhesives :
- Due to its chemical stability and potential for functionalization, this compound can be incorporated into coatings and adhesives to enhance their performance characteristics, including adhesion strength and resistance to environmental degradation.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-(4-Bromo-3,5,5,6,8,8-hexamethyl-naphthalen-2-yl)ethan-1-one | Contains bromine and additional methyl groups | Used as a precursor for specific metabolic studies |
4-(2,3-difluoro-naphthalen-1-yl)phenol | Fluorinated naphthalene derivative | Enhanced lipophilicity and potential bioactivity |
4-(2-fluoro-naphthalen-1-yl)phenol | Simple fluorinated naphthalene structure | Potentially altered reactivity compared to non-fluorinated analogs |
The uniqueness of this compound lies in its specific tetrahydronaphthalene linkage which may confer distinct biological activities and chemical reactivities not found in simpler or more heavily substituted analogs.
Mechanism of Action
The mechanism of action of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also modulate oxidative stress pathways by acting as an antioxidant.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthol: Similar structure but with a hydroxyl group on the naphthalene ring.
4-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid: Contains a similar tetrahydronaphthalenyl moiety but with additional functional groups.
Uniqueness
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)phenol is unique due to its specific combination of a phenolic hydroxyl group and a tetrahydronaphthalenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)phenol is an organic compound characterized by a phenolic structure linked to a tetrahydronaphthalene moiety. This compound has attracted significant interest due to its potential biological activities and applications in pharmaceuticals and materials science. Its unique structural features contribute to its diverse biological properties.
Chemical Structure
The molecular formula of this compound is C16H16O, indicating the presence of 16 carbon atoms, 16 hydrogen atoms, and one oxygen atom. The compound features a hydroxyl group (-OH) attached to a phenyl ring that is further connected to the tetrahydronaphthalene group.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
1. Antioxidant Activity:
Studies suggest that compounds with phenolic structures exhibit significant antioxidant properties. The hydroxyl group in this compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
2. Anticancer Properties:
Preliminary findings indicate that this compound may inhibit the growth of cancer cells. For instance, it has been tested against breast (MCF-7) and cervical (HeLa) cancer cell lines, showing potential cytotoxic effects that warrant further investigation .
3. Neuroprotective Effects:
The compound's interaction with neurotransmitter receptors suggests potential neuroprotective effects. Research on similar phenolic compounds has shown their ability to modulate receptor activity linked to neurodegenerative diseases .
The biological activity of this compound is likely mediated through its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or oxidative stress pathways.
- Receptor Modulation: It could modulate neurotransmitter receptors or other signaling pathways critical for cellular communication and response.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their unique properties and biological activities:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-(4-Bromo-3,5,5,6,8,8-hexamethyl-naphthalen-2-yl)ethan-1-one | Contains bromine and additional methyl groups | Used as a precursor for specific metabolic studies |
4-(2,3-difluoro-naphthalen-1-yl)phenol | Fluorinated naphthalene derivative | Enhanced lipophilicity and potential bioactivity |
4-(2-fluoro-naphthalen-1-yl)phenol | Simple fluorinated naphthalene structure | Potentially altered reactivity compared to non-fluorinated analogs |
The distinct tetrahydronaphthalene linkage in this compound may confer unique biological activities not observed in simpler analogs.
Case Studies
Recent studies have explored the biological implications of phenolic compounds similar to this compound:
- Metabolomic Profiling: A study analyzed the metabolomic profiles of various phenolic compounds from grape extracts and their effects on DNA damage prevention and cancer cell inhibition .
- Kinase Inhibition Studies: Research on kinase inhibitors has highlighted the importance of structural modifications in enhancing bioactivity and specificity towards various cellular targets .
- Neuropharmacological Investigations: The binding affinities of psychoactive substances related to phenolic structures have been studied to understand their interactions with monoamine transporters .
Properties
Molecular Formula |
C16H16O |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-(5,6,7,8-tetrahydronaphthalen-2-yl)phenol |
InChI |
InChI=1S/C16H16O/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h5-11,17H,1-4H2 |
InChI Key |
SZJKHTMLINJAGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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